Product packaging for N(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine(Cat. No.:CAS No. 24570-39-6)

N(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine

Cat. No.: B1584153
CAS No.: 24570-39-6
M. Wt: 372.42 g/mol
InChI Key: VIHGYLJIMMKSBR-KWBADKCTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Peptidoglycan in Bacterial Cell Wall Integrity

The bacterial cell wall is an essential extracellular layer that provides structural support, maintains cell shape, and protects against osmotic lysis. acs.orgoup.com In most bacteria, the primary component of the cell wall is peptidoglycan, a massive, mesh-like macromolecule composed of glycan strands cross-linked by short peptides. acs.orgoup.comharvard.edu The glycan component consists of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. oup.comharvard.edu Attached to the NAM residues are peptide chains, which are then cross-linked to peptides of adjacent glycan strands, forming a robust, three-dimensional network. harvard.edu The integrity of this peptidoglycan sacculus is paramount for bacterial viability, making its biosynthesis an attractive target for antibiotics. nih.govnih.gov

The thickness and composition of the peptidoglycan layer are key features used to classify bacteria. Gram-positive bacteria possess a thick, multilayered peptidoglycan layer, whereas Gram-negative bacteria have a much thinner layer situated in the periplasmic space between the inner and outer membranes. acs.org

Role of D-Ala-D-Ala Termini in Peptidoglycan Precursors

The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm with the synthesis of a nucleotide-activated precursor, UDP-N-acetylmuramyl-pentapeptide. acs.orgresearchgate.net A key feature of this precursor is the C-terminal dipeptide, D-alanyl-D-alanine (D-Ala-D-Ala). nih.govmedchemexpress.com This specific dipeptide is synthesized by the enzyme D-alanine-D-alanine ligase (Ddl). chemimpex.comrsc.org

The D-Ala-D-Ala terminus is of paramount importance as it is directly involved in the final steps of peptidoglycan synthesis, which occur on the outer surface of the cytoplasmic membrane. nih.gov Here, transpeptidase enzymes catalyze the cross-linking of adjacent peptide chains. This reaction involves the cleavage of the terminal D-alanine residue from one pentapeptide and the formation of a new peptide bond with a diamino acid in an adjacent peptide chain. medchemexpress.comnih.gov This transpeptidation reaction is what ultimately provides the strength and rigidity to the peptidoglycan mesh.

(Ac)2-L-Lys-D-Ala-D-Ala as a Model Substrate in Peptidoglycan Research

To study the intricate details of peptidoglycan biosynthesis and the mechanisms of antibiotics that target this pathway, researchers rely on simplified, well-defined model systems. The synthetic tripeptide, (Ac)2-L-Lys-D-Ala-D-Ala, serves as an excellent and widely used model substrate because it mimics the natural D-Ala-D-Ala terminus of the peptidoglycan precursor. nih.govnih.gov The diacetylated lysine (B10760008) at the N-terminus provides solubility and a point of attachment for various analytical techniques, while the crucial D-Ala-D-Ala dipeptide provides the specific recognition motif for both enzymes and antibiotics. researchgate.netuliege.be

This compound is commercially available and can be synthesized with high purity, ensuring reproducibility in experimental assays. sigmaaldrich.comsigmaaldrich.com Its use has been instrumental in a multitude of studies aimed at understanding the molecular basis of antibiotic action and enzymatic activity.

Overview of Research Approaches Utilizing (Ac)2-L-Lys-D-Ala-D-Ala

The utility of (Ac)2-L-Lys-D-Ala-D-Ala in peptidoglycan research is broad, encompassing a variety of biochemical and biophysical techniques. It is extensively used in studies of glycopeptide antibiotics, such as vancomycin (B549263), which exert their therapeutic effect by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transpeptidation and transglycosylation reactions. nih.govnih.gov

Furthermore, this synthetic peptide is a key substrate for enzymes involved in the final stages of cell wall synthesis and modification, such as DD-carboxypeptidases. nih.govuniprot.org These enzymes are responsible for cleaving the terminal D-alanine from the pentapeptide, a process that modulates the extent of cross-linking in the peptidoglycan.

Key Research Applications of (Ac)2-L-Lys-D-Ala-D-Ala:

Research AreaSpecific ApplicationKey Findings
Antibiotic Binding Studies Investigating the interaction of vancomycin and other glycopeptide antibiotics with their target motif.Elucidation of the conformational changes and binding affinities using techniques like NMR and infrared spectroscopy. nih.govrsc.org
Enzyme Kinetics Serving as a substrate for DD-carboxypeptidases and other penicillin-binding proteins (PBPs).Characterization of enzyme activity, inhibition, and the mechanism of action of β-lactam antibiotics. nih.govuniprot.org
Development of Novel Antibiotics Used in screening assays to identify new compounds that bind to the D-Ala-D-Ala motif.Validation of on-bead screening of combinatorial libraries for new antibiotic discovery. nih.gov
Structural Biology Co-crystallization with antibiotics or enzymes to determine the three-dimensional structure of the complex.Providing detailed atomic-level insights into the molecular recognition process. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N4O6 B1584153 N(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine CAS No. 24570-39-6

Properties

CAS No.

24570-39-6

Molecular Formula

C16H28N4O6

Molecular Weight

372.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2,6-diacetamidohexanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t9-,10-,13-/m0/s1

InChI Key

VIHGYLJIMMKSBR-KWBADKCTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C

sequence

XAA

Synonyms

Ac2-L-Lys-D-Ala-D-Ala
Ac2-Lys-Ala-Ala
diacetyl-L-lysyl-D-alanyl-D-alanine
N(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine
N-(alpha), N-(epsilon)-diacetyl-Lys-Ala-Ala
N-(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine

Origin of Product

United States

Advanced Synthetic Methodologies for Ac 2 L Lys D Ala D Ala and Its Analogues

Solid-Phase Peptide Synthesis Techniques for (Ac)2-L-Lys-D-Ala-D-Ala

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient route for the preparation of (Ac)2-L-Lys-D-Ala-D-Ala. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. scispace.com

A common strategy employs a rink amide resin as the solid support and the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. The synthesis commences with the attachment of the C-terminal D-alanine to the resin. Subsequent steps involve the deprotection of the Fmoc group, followed by coupling of the next Fmoc-protected amino acid (D-alanine and then L-lysine) using a suitable coupling agent.

Key Reagents in SPPS of (Ac)2-L-Lys-D-Ala-D-Ala:

ReagentFunction
Rink Amide ResinSolid support for peptide assembly
Fmoc-D-Ala-OHProtected C-terminal amino acid
Fmoc-L-Lys(Boc)-OHProtected lysine (B10760008) residue
Piperidine in DMFReagent for Fmoc group removal
HBTU/HOBt/DIEACoupling reagents for peptide bond formation
Acetic AnhydrideAcetylating agent for the N-terminus and lysine side chain
Trifluoroacetic acid (TFA)Cleavage of the peptide from the resin and removal of side-chain protecting groups

The synthesis begins by coupling Fmoc-D-Ala-OH to the rink amide resin. Following this, the Fmoc group is removed, and the second residue, Fmoc-D-Ala-OH, is coupled. The same deprotection and coupling cycle is repeated for Fmoc-L-Lys(Boc)-OH. Upon completion of the peptide chain assembly, the terminal Fmoc group is removed, and both the α-amino group and the ε-amino group of the lysine side chain (after removal of the Boc protecting group) are acetylated using acetic anhydride. The final step involves cleavage of the peptide from the resin and simultaneous removal of any remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). Purification of the crude peptide is then carried out using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthetic Approaches for (Ac)2-L-Lys-D-Ala-D-Ala

Solution-phase synthesis, while often more labor-intensive than SPPS, provides greater flexibility for large-scale production and the synthesis of modified peptides. This approach involves the sequential coupling of protected amino acid derivatives in an organic solvent.

A representative solution-phase synthesis of (Ac)2-L-Lys-D-Ala-D-Ala could begin with the coupling of N-benzyloxycarbonyl (Z)-protected D-alanine with D-alanine methyl ester to form the dipeptide Z-D-Ala-D-Ala-OMe. After removal of the Z group by hydrogenolysis, the resulting dipeptide ester is coupled with di-Boc-L-lysine. Subsequent deprotection of the Boc groups and acetylation of the amino groups, followed by saponification of the methyl ester, yields the desired tripeptide. harvard.edu

Typical Protecting Groups and Coupling Reagents in Solution-Phase Synthesis:

ComponentExamples
N-terminal Protecting GroupsBoc (tert-butyloxycarbonyl), Z (benzyloxycarbonyl)
C-terminal Protecting GroupsMethyl ester (OMe), Benzyl (B1604629) ester (OBn)
Coupling ReagentsDCC (N,N'-dicyclohexylcarbodiimide), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Purification at each step is typically achieved by crystallization or chromatography, which can be a drawback of this method compared to the simpler washing steps in SPPS.

Chemoenzymatic Synthesis of (Ac)2-L-Lys-D-Ala-D-Ala Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. mdpi.com While the direct chemoenzymatic synthesis of (Ac)2-L-Lys-D-Ala-D-Ala is not extensively documented, enzymatic methods are employed in the synthesis of related peptide structures. For instance, proteases like papain can be used to catalyze the formation of peptide bonds. mdpi.comacs.org

This approach often involves the use of amino acid esters as substrates. For example, the synthesis of a dipeptide could involve the papain-catalyzed reaction between an N-protected amino acid ester and another amino acid ester. mdpi.com The high stereospecificity of enzymes ensures the formation of peptides with the correct chirality, which is a significant advantage. nih.gov

Design and Synthesis of C-Terminal Modified Analogues

Modifications at the C-terminus of (Ac)2-L-Lys-D-Ala-D-Ala are of significant interest, particularly in the context of overcoming vancomycin (B549263) resistance.

A crucial analogue is the depsipeptide (Ac)2-L-Lys-D-Ala-D-Lac, where the C-terminal D-alanine is replaced by D-lactic acid (D-Lac). This modification mimics the altered peptidoglycan precursor found in vancomycin-resistant bacteria. mdpi.comoup.com

The synthesis of this depsipeptide can be achieved through solution-phase methods. pnas.org A key step is the esterification of a protected D-alanine derivative with D-lactic acid. For instance, Boc-D-Ala can be coupled with the benzyl ester of D-lactic acid using a coupling agent like carbonyldiimidazole (CDI). The resulting depsipeptide can then be elongated and modified following standard peptide synthesis protocols. pnas.org

Other modifications to the D-Ala-D-Ala sequence have been explored to probe the binding interactions with glycopeptide antibiotics. These include the replacement of the terminal D-alanine with other D-amino acids or glycine (B1666218). researchgate.net For example, analogues such as (Ac)2-L-Lys-D-Ala-D-Leu and (Ac)2-L-Lys-D-Ala-Gly have been synthesized to study the specificity of vancomycin binding. researchgate.net The synthesis of these analogues generally follows the standard solid-phase or solution-phase peptide synthesis protocols, with the substitution of the appropriate amino acid derivative during the coupling steps.

Synthesis of Polyvalent Forms of (Ac)2-L-Lys-D-Ala-D-Ala

To investigate the effects of multivalency on binding affinity, dimeric and trimeric forms of (Ac)2-L-Lys-D-Ala-D-Ala have been synthesized. These polyvalent ligands often exhibit significantly enhanced binding to multivalent receptors, such as dimeric vancomycin derivatives.

The synthesis of a dimeric form of L-Lys-D-Ala-D-Ala has been reported where two molecules of Nα-Ac-L-Lys-D-Ala-D-Ala are linked through their ε-amino groups via a succinic acid linker. harvard.edu This was achieved by reacting Nα-Ac-L-Lys-D-Ala-D-Ala-O-tBu with succinic acid in the presence of HBTU as a coupling agent. Subsequent deprotection of the tert-butyl ester yielded the dimeric peptide. harvard.edu Similarly, a trivalent derivative has been synthesized using a 1,3,5-benzenetricarbonyl chloride core to link three molecules of the peptide. harvard.edu

Dimeric Structures

The synthesis of dimeric structures of (Ac)2-L-Lys-D-Ala-D-Ala and its analogues often employs strategies that link two peptide units through a variety of chemical tethers. These approaches are designed to probe the effects of multivalency on binding interactions, particularly with dimeric receptors like vancomycin.

One of the most direct methods for creating a dimeric peptide involves the use of a branching amino acid, such as lysine, as a scaffold. By using a di-Fmoc-protected lysine, it is possible to synthesize two identical peptide chains simultaneously, one growing from the α-amino group and the other from the ε-amino group. frontiersin.org This strategy allows for the controlled assembly of a dimeric structure from a central branching point.

A key precursor for many synthetic routes is the protected tripeptide, for instance, Nα-Ac-L-Lys-D-Ala-D-Ala-O-tBu. harvard.edu The synthesis of a dimeric derivative of L-Lys-D-Ala-D-Ala has been reported, highlighting the feasibility of creating these structures. harvard.edu The general synthetic approach involves solution-phase peptide coupling methods, utilizing reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to facilitate amide bond formation. harvard.edu Protecting groups such as benzyloxycarbonyl (Z) for amines and tert-butyl (tBu) esters for carboxylic acids are commonly employed, with subsequent deprotection steps involving palladium-catalyzed hydrogenation and acidolysis with trifluoroacetic acid (TFA), respectively. harvard.edu

Alternative strategies for dimerization involve the introduction of reactive handles at a specific position in the peptide, followed by a ligation reaction. While often applied to larger molecules like vancomycin, these methods can be adapted for peptide dimerization. harvard.edunih.gov These include:

Disulfide Bond Formation: Introduction of a cysteine residue allows for oxidative dimerization through the formation of a disulfide bridge.

Olefin Metathesis: Incorporation of terminal alkenes can lead to dimerization using a ruthenium catalyst. nih.gov

These methods offer flexibility in the choice of linker length and composition, which can significantly influence the biological activity of the resulting dimer. The synthesis of various peptide ligands, including dimeric forms of L-Lys-D-Ala-D-Ala, has been achieved using solution-phase methods followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC). harvard.edu

Table 1: Synthetic Strategies for Dimeric (Ac)2-L-Lys-D-Ala-D-Ala Analogues

Dimerization StrategyKey Reagents/Building BlocksDescription
Branched Lysine Core Di-Fmoc-L-lysineSimultaneous solid-phase peptide synthesis (SPPS) of two peptide chains on a lysine scaffold. frontiersin.org
Solution-Phase Coupling Nα-Ac-L-Lys-D-Ala-D-Ala-O-tBu, Linker diacid/diamineStepwise coupling of peptide monomers to a bifunctional linker molecule in solution. harvard.edu
Disulfide Ligation Cysteine-modified peptideOxidative formation of a disulfide bond between two peptide chains. nih.gov
Olefin Metathesis Alkene-modified peptide, Grubbs' catalystRuthenium-catalyzed cross-linking of two alkene-containing peptides. nih.gov

Trivalent Architectures

The construction of trivalent architectures of (Ac)2-L-Lys-D-Ala-D-Ala is driven by the principle that higher valency can lead to significantly enhanced binding affinity and avidity. These complex structures are typically assembled using a central scaffold to which three peptide units are attached.

A prominent approach for creating such multivalent displays is the use of Multiple Antigenic Peptides (MAPs) . nih.gov This technique utilizes a core of branched lysine residues to build a dendritic scaffold. nih.govmdpi.com For a trivalent display, a central lysine residue can be used, with further extension from its α- and ε-amino groups to create the necessary branching points for the attachment of three peptide chains. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to the growing branches. researchgate.net

Non-peptide scaffolds are also widely employed to create trivalent structures. These scaffolds offer a rigid and well-defined presentation of the peptide ligands. Examples of such scaffolds include:

Aromatic Hubs: Symmetrically substituted benzene (B151609) rings, such as 1,3,5-benzenetricarboxylic acid, can serve as a trivalent core. harvard.edu

Triazine Scaffolds: 1,3,5-Triazine derivatives provide a planar and rigid core for the attachment of three peptide units. mdpi.com

Carbohydrate Templates: Cyclic carbohydrates can be functionalized to present multiple peptide chains in a defined spatial arrangement. beilstein-journals.org

The synthesis of a high-affinity trivalent system based on L-Lys-D-Ala-D-Ala has been described in detail. harvard.edu In this work, a trivalent derivative of D-Ala-D-Ala was synthesized using a 1,3,5-trisubstituted benzene scaffold. harvard.edu The synthesis involved the coupling of the peptide units to the central scaffold, demonstrating a powerful strategy for creating well-defined trivalent architectures. harvard.edu The synthetic process often involves the use of orthogonal protecting groups to selectively deprotect and functionalize specific sites on the scaffold and peptides. mdpi.com

Table 2: Scaffolds for Trivalent Architectures of (Ac)2-L-Lys-D-Ala-D-Ala Analogues

Scaffold TypeExampleKey Features
Peptide-Based Lysine Dendrimer (MAP)Flexible, biocompatible, synthesized via SPPS. nih.govmdpi.com
Aromatic 1,3,5-Benzenetricarboxylic acidRigid, well-defined geometry. harvard.edu
Heterocyclic 1,3,5-TriazinePlanar, rigid core. mdpi.com
Carbohydrate Functionalized CyclodextrinsWater-soluble, biocompatible, defined valency. beilstein-journals.org

Molecular Recognition and Binding Interactions of Ac 2 L Lys D Ala D Ala

Thermodynamics of Ligand-Receptor Complexation

The binding of (Ac)2-L-Lys-D-Ala-D-Ala to glycopeptide antibiotics is a thermodynamically favorable process, driven primarily by enthalpic contributions. nih.govharvard.edu This strong interaction is characterized by the formation of multiple hydrogen bonds between the peptide and the antibiotic's binding pocket. nih.govmdpi.com

The complexation of (Ac)2-L-Lys-D-Ala-D-Ala with glycopeptide antibiotics is largely an enthalpy-driven process. nih.gov For instance, the interaction between vancomycin (B549263) and (Ac)2-L-Lys-D-Ala-D-Ala is characterized by a significant release of heat, indicating the formation of stable intermolecular bonds. core.ac.uk Isothermal titration calorimetry (ITC) studies have been instrumental in dissecting the thermodynamic parameters of this binding.

The binding of (Ac)2-L-Lys-D-Ala-D-Ala to vancomycin involves the formation of five crucial hydrogen bonds. nih.gov The peptide backbone of the ligand lies antiparallel to the antibiotic's backbone, facilitating these interactions. nih.govannualreviews.org The complex is further stabilized by van der Waals interactions. mdpi.com

While enthalpy provides the primary driving force, the entropic contribution is also a significant factor. The binding process involves some loss of conformational freedom for both the ligand and the receptor, which is entropically unfavorable. nih.govharvard.edu However, the release of ordered water molecules from the binding surfaces upon complex formation can provide a favorable entropic contribution. Studies with trivalent systems derived from vancomycin and L-Lys-D-Ala-D-Ala have shown that the entropy of association is approximately -18 kcal/mol, which is about 4.5 times that of the monovalent interaction. harvard.edu

Table 1: Thermodynamic Parameters for the Binding of (Ac)2-L-Lys-D-Ala-D-Ala to Glycopeptide Antibiotics

Antibiotic Association Constant (Ka) (M⁻¹) Enthalpy (ΔH°) (kJ/mol) Gibbs Free Energy (ΔG°) (kJ/mol) Entropy (TΔS°) (J/mol·K)
Vancomycin 6.6 x 10⁵ core.ac.uk -57.6 core.ac.uk -33.2 core.ac.uk 82 core.ac.uk
Ristocetin (B1679390) A 8.1 x 10⁴ core.ac.uk -39.5 core.ac.uk -28.0 core.ac.uk 34 core.ac.uk
Dalbavancin (B606935) (monomer) (Not explicitly found for monomer) (Not explicitly found for monomer) (Not explicitly found for monomer) (Not explicitly found for monomer)
Dalbavancin (dimer) (Not explicitly found for dimer) Less favorable than monomer rsc.org (Not explicitly found for dimer) More favorable than monomer rsc.org

Note: Data is compiled from various studies and experimental conditions may differ.

The strength of the interaction between (Ac)2-L-Lys-D-Ala-D-Ala and glycopeptide antibiotics is quantified by the association constant (Ka) and the dissociation constant (Kd). A high Ka and a low Kd indicate a strong binding affinity. Various techniques, including UV difference spectrophotometry, affinity capillary electrophoresis (ACE), fluorescence correlation spectroscopy (FCS), and isothermal titration calorimetry (ITC), have been employed to determine these constants. nih.govcore.ac.ukrsc.orgasm.org

For the interaction with vancomycin, the dissociation constant (Kd) for (Ac)2-L-Lys-D-Ala-D-Ala is in the micromolar range. harvard.edu Specifically, a Kd of approximately 1 µM has been reported. harvard.edu Another study using affinity capillary electrophoresis determined the Kd for the complex of vancomycin and diacetyl-L-Lys-D-Ala-D-Ala to be approximately 4.3 μM at pH 7.1. acs.org

Table 2: Association (Ka) and Dissociation (Kd) Constants for the Interaction of (Ac)2-L-Lys-D-Ala-D-Ala with Vancomycin

Method Association Constant (Ka) (M⁻¹) Dissociation Constant (Kd) (µM) Reference
Isothermal Titration Calorimetry 6.6 x 10⁵ ~1.5 core.ac.uk
Affinity Capillary Electrophoresis Not explicitly stated 4.3 acs.org
HPLC Competitive Assay Not explicitly stated ~1.0 harvard.edu

Note: Values may vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Kinetic Analysis of Binding Events

The kinetics of the binding between (Ac)2-L-Lys-D-Ala-D-Ala and glycopeptide antibiotics provide insights into the rates of complex formation and dissociation.

The association of (Ac)2-L-Lys-D-Ala-D-Ala with glycopeptide antibiotics is generally a rapid process. While specific on-rate (kon) and off-rate (koff) values for the interaction with (Ac)2-L-Lys-D-Ala-D-Ala are not extensively detailed in the provided search results, studies on related systems provide some context. For instance, the dissociation of a trivalent vancomycin derivative from a trivalent L-Lys-D-Ala-D-Ala derivative is rapid in the presence of a monovalent competitor. harvard.edufigshare.com This suggests that the individual binding and unbinding events are dynamic.

Environmental factors such as pH, temperature, and the presence of salts or other solutes can influence the binding kinetics. For example, the binding of vancomycin to (Ac)2-L-Lys-D-Ala-D-Ala is relatively insensitive to changes in solvent from neat water to phosphate (B84403) or HEPES buffers, indicating a very strong intermolecular interaction. nih.gov However, for weaker interactions, such as with the resistant analogue (Ac)2-L-Lys-D-Ala-D-Lac, the buffer components can significantly affect the stability of the complex. nih.gov The stability of the vancomycin complex with this resistant analogue is dependent on the concentration of buffer ions like phosphate or HEPES. nih.gov

Specificity of Interaction with Glycopeptide Antibiotics

The interaction between (Ac)2-L-Lys-D-Ala-D-Ala and glycopeptide antibiotics is highly specific. The D-Ala-D-Ala terminus is a critical recognition element. nih.gov The binding pocket of glycopeptide antibiotics like vancomycin is precisely shaped to accommodate this dipeptide sequence. mdpi.comnih.gov

The specificity of this interaction is highlighted by the dramatically reduced binding affinity when the terminal D-alanine is replaced by D-lactate (D-Ala-D-Lac), a change that confers vancomycin resistance in bacteria. nih.govnih.gov This substitution results in the loss of a crucial hydrogen bond and introduces a destabilizing electrostatic repulsion between the ester oxygen of D-Lac and the antibiotic's binding pocket, leading to a 1000-fold decrease in binding affinity. nih.govnih.gov Similarly, replacement of the terminal D-Ala with D-Serine also leads to a significant reduction in binding affinity, though the binding mode remains similar. rsc.org

Compound Names

Abbreviation/Trivial NameFull Chemical Name
(Ac)2-L-Lys-D-Ala-D-AlaN,N'-diacetyl-L-lysyl-D-alanyl-D-alanine
VancomycinVancomycin
Ristocetin ARistocetin A
DalbavancinDalbavancin
Eremomycin (B1671613)Eremomycin
(Ac)2-L-Lys-D-Ala-D-LacN,N'-diacetyl-L-lysyl-D-alanyl-D-lactate
N-acetyl-D-Ala-D-AlaN-acetyl-D-alanyl-D-alanine
(Ac)2-L-Lys-D-Ala-D-SerN,N'-diacetyl-L-lysyl-D-alanyl-D-serine
TeicoplaninTeicoplanin
ChloroeremomycinChloroeremomycin
AvoparcinAvoparcin

Binding Site Characterization in Vancomycin-Type Antibiotics

The binding site for the D-Ala-D-Ala terminus of peptidoglycan precursors, mimicked by (Ac)2-L-Lys-D-Ala-D-Ala, is a well-defined, rigid cleft within the vancomycin aglycon structure. researchgate.net This three-dimensional pocket is pre-organized by extensive cross-linking of the heptapeptide (B1575542) backbone, a feature that minimizes the entropic penalty upon ligand binding and enhances substrate selectivity. researchgate.net The site is characterized as a hydrophobic cleft that presents inward-facing polar functional groups, creating an environment conducive to specific interactions. researchgate.net

A key feature of this pocket is a "carboxylate binding pocket" designed to accommodate the negatively charged C-terminal carboxylate of the ligand. rsc.organnualreviews.org NMR studies have revealed that the N-methyl-leucine residue of vancomycin folds in to help form this pocket, providing hydrophobic shielding to the electrostatic interaction at its core. annualreviews.org The architecture of the binding site is primarily formed by residues 2, 3, and 4 of the vancomycin heptapeptide. rsc.org This rigid and specific arrangement is fundamental to vancomycin's ability to selectively target bacterial cell wall precursors. researchgate.net

Hydrogen Bonding Networks in Ligand-Antibiotic Complexes

The primary driver of the strong affinity between vancomycin and (Ac)2-L-Lys-D-Ala-D-Ala is an extensive network of hydrogen bonds. nih.gov The complex is stabilized by five critical backbone-to-backbone hydrogen bonds. nih.govnih.gov These interactions can be grouped into two main sets:

A β-sheet-like structure formed by two hydrogen bonds between residues four and seven of vancomycin and the peptide backbone of the ligand. rsc.org

A cluster of three hydrogen bonds donated from the amide groups of vancomycin residues two, three, and four to the oxygen atoms of the ligand's terminal carboxylate group. rsc.org

The acyl group on the N-terminus of the ligand's lysine (B10760008) residue serves as a hydrogen bond acceptor. rsc.org Furthermore, studies have identified two additional, previously undescribed, hydrogen bonds involving the side-chain amino group of the L-lysine residue of the ligand and the carboxyl and amide groups of vancomycin. mdpi.com The cooperativity of these interactions is crucial; the loss of even a single hydrogen bond can reduce binding affinity by a factor of ten in aqueous solutions. rsc.orgnih.gov The energetic contribution of the key hydrogen bond involving the amide N-H of the terminal D-Ala, which is lost in resistant strains, is estimated to be about 1.5 kcal/mol. nih.gov

Interacting Groups in VancomycinInteracting Groups in (Ac)2-L-Lys-D-Ala-D-AlaType of InteractionReference
Amide NH of Residues 2, 3, 4Terminal Carboxylate (COO-)3 Hydrogen Bonds rsc.org
Backbone of Residues 4, 7Peptide Backbone2 Hydrogen Bonds (β-sheet) rsc.org
Carboxyl and Amide GroupsL-Lysine Side-Chain Amino Group2 Hydrogen Bonds mdpi.com
---N-terminal Acetyl GroupHydrogen Bond Acceptor rsc.org

Hydrophobic Interactions in Molecular Recognition

While hydrogen bonding is paramount, hydrophobic interactions also play a significant role in the molecular recognition process. researchgate.netrsc.org These interactions primarily occur between the aromatic residues within vancomycin's binding cleft and the methyl side groups of the two D-alanine residues of the ligand. researchgate.netrsc.org Computational studies have described an intermolecular clustering of methyl groups, which involves two methyl groups from the leucine (B10760876) side chain of vancomycin's first residue and two methyl groups from the side chains of the acetylated lysine and the first D-alanine of the ligand. nih.gov Additionally, the N-methyl-leucine residue of vancomycin contributes to the binding pocket by providing "hydrophobic shielding," which helps to protect the crucial hydrogen bonds and electrostatic interactions from the aqueous solvent. annualreviews.org

Investigating Polyvalency in Binding Events

The concept of polyvalency, where multiple ligands on one entity bind to multiple receptors on another, has been explored as a strategy to enhance the binding affinity of vancomycin, particularly against resistant bacteria. This involves creating dimeric or trivalent forms of the antibiotic and/or its target ligand.

Cooperative Binding Phenomena

Dimerization of glycopeptide antibiotics can lead to cooperative binding, where the binding of one ligand enhances the affinity for the second. nih.gov This is particularly evident with antibiotics that dimerize strongly, such as chloroeremomycin, where binding affinity increases with the density of the target peptide on a surface. researchgate.net While vancomycin itself dimerizes weakly, there is evidence that this self-association is crucial for its activity at the bacterial cell wall, suggesting that a dimer of the antibiotic interacts simultaneously with two peptidoglycan strands. researchgate.netharvard.edu

However, not all polyvalent interactions are positively cooperative. Studies with the lipoglycopeptide dalbavancin, which dimerizes strongly, show that it binds to (Ac)2-L-Lys-D-Ala-D-Ala in an anti-cooperative manner; the binding affinity for the ligand is actually reduced in the dimeric form compared to the monomer. rsc.org This highlights that the nature of the antibiotic and the linker connecting the units are critical in determining the outcome of polyvalent binding events.

Enhanced Affinity in Dimeric and Trivalent Systems

Research on synthetic dimeric derivatives of vancomycin binding to dimeric forms of L-Lys-D-Ala-D-Ala has demonstrated a significant enhancement in binding strength. harvard.edu A study using affinity capillary electrophoresis estimated the dissociation constant (Kd) for a divalent complex to be approximately 1.1 nM, which represents a roughly 1000-fold increase in affinity compared to the corresponding monomeric interaction. harvard.edu Even when binding to a dimeric version of the resistant D-Ala-D-Lactate ligand, a dimeric vancomycin derivative showed a binding affinity about 40 times tighter than the monomeric interaction. nih.gov

The most dramatic enhancements have been observed in trivalent systems. A trivalent vancomycin derivative was designed to bind a complementary trivalent ligand derived from D-Ala-D-Ala. harvard.eduresearchgate.net This system exhibits an exceptionally high affinity, with a measured dissociation constant (Kd) of approximately 4 x 10⁻¹⁷ M. harvard.eduresearchgate.netnih.gov This interaction is one of the most stable non-covalent receptor-ligand pairs known for small molecules and is significantly tighter than the well-known high-affinity interaction between biotin (B1667282) and avidin. harvard.eduresearchgate.net Calorimetric measurements confirmed that the enthalpy of association for this trivalent system is approximately three times that of the monomeric interaction, indicating an additive gain in enthalpy that contributes to the extraordinary binding affinity. nih.govharvard.edu

SystemLigandDissociation Constant (Kd)Affinity Enhancement (vs. Monomer)Reference
Monomeric Vancomycin(Ac)2-L-Lys-D-Ala-D-Ala~0.67-1.0 µM1x harvard.edu
Dimeric VancomycinDimeric L-Lys-D-Ala-D-Ala~1.1 nM~1000x harvard.edu
Trivalent VancomycinTrivalent L-Lys-D-Ala-D-Ala~4 x 10⁻¹⁷ M>10¹⁰x harvard.eduresearchgate.net

Enzymatic Substrate and Mechanistic Studies

Substrate Activity with D-Ala-D-Ala Carboxypeptidases (DD-Carboxypeptidases)

DD-carboxypeptidases are enzymes that cleave the terminal D-alanyl residue from peptidoglycan precursors. uniprot.org The tripeptide (Ac)2-L-Lys-D-Ala-D-Ala is a well-established substrate for these enzymes, allowing for the detailed characterization of their enzymatic activity. uniprot.org The preferential cleavage site is between the two D-alanine residues: (Ac)2-L-Lys-D-Ala-|-D-Ala. uniprot.org

DD-carboxypeptidases are a major class of Penicillin-Binding Proteins (PBPs), which are the primary targets of β-lactam antibiotics like penicillin. uniprot.orgacs.org These antibiotics inhibit the enzymatic activity of PBPs by forming a stable acyl-enzyme intermediate, thereby disrupting cell wall synthesis. oup.comexpasy.org The use of (Ac)2-L-Lys-D-Ala-D-Ala as a substrate has been instrumental in studying the interaction between PBPs and β-lactam antibiotics. nih.govnih.gov For instance, studies on the DD-peptidase from Streptomyces R61 have shown that the formation of the acyl-enzyme during the hydrolysis of (Ac)2-L-Lys-D-Ala-D-Ala is a critical step that is inhibited by these antibiotics. nih.gov

Kinetic studies using (Ac)2-L-Lys-D-Ala-D-Ala have provided quantitative measures of enzyme efficiency. The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters determined from these studies. For the exocellular DD-carboxypeptidase-transpeptidase of Streptomyces R61, kinetic analyses have been performed to understand the concomitant hydrolysis and transpeptidation reactions. nih.gov Similarly, the pH dependence of the kinetic parameters for the active-site serine DD-peptidase of Streptomyces R61 has been investigated using this substrate. nih.gov In studies of the Neisseria gonorrhoeae PBP 4, the pH profile for its activity against (Ac)2-L-Lys-D-Ala-D-Ala was found to be bell-shaped, with pKa values at 6.9 and 10.1. nih.gov

Enzyme SourceKm (mM)Vmax (nmol/min/mg protein)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
Streptococcus faecalis ATCC 9790 (membrane-bound)~4~20--pH 6-7, 37°C uliege.be
Streptomyces R61 (exocellular)12-3300-- uliege.bepnas.org
Actinomadura R39 (exocellular)--1050-- uliege.be
Neisseria gonorrhoeae PBP 4---Bell-shaped pH profile (pKa 6.9, 10.1)- nih.gov

Note: The provided data is based on available research and may not represent a complete dataset for all enzymes. Kinetic parameters can vary depending on the specific experimental conditions.

Investigation of Transpeptidation Reactions

Transpeptidation is a crucial reaction in bacterial cell wall synthesis where a peptide cross-link is formed between adjacent glycan strands, providing structural integrity to the peptidoglycan. oup.combiorxiv.org (Ac)2-L-Lys-D-Ala-D-Ala serves as a carbonyl donor in model transpeptidation reactions, mimicking the natural process. uliege.bepnas.org

In the presence of a suitable amino acceptor, such as glycine (B1666218) or meso-diaminopimelic acid, DD-transpeptidases catalyze the transfer of the (Ac)2-L-Lys-D-Ala moiety from the donor substrate to the acceptor molecule. nih.govpnas.org This results in the formation of a new peptide bond and the release of the terminal D-alanine. nih.govuliege.be Studies with the exocellular DD-carboxypeptidase-transpeptidase from Streptomyces R61 suggest an ordered mechanism where the acceptor molecule binds to the enzyme first. nih.gov

By using (Ac)2-L-Lys-D-Ala-D-Ala in conjunction with various acceptor molecules, researchers can simulate and study the peptidoglycan cross-linking process in vitro. nih.govpnas.org These model reactions have been fundamental in understanding the specificity of transpeptidases for both donor and acceptor substrates and the conditions that favor transpeptidation over hydrolysis. nih.govnih.gov For instance, increasing the pH and decreasing the water content of the reaction mixture can favor the transpeptidation pathway. nih.gov

Analysis of Hydrolysis Reactions

In the absence of a suitable acceptor molecule, DD-carboxypeptidases catalyze the hydrolysis of the terminal D-Ala-D-Ala bond of (Ac)2-L-Lys-D-Ala-D-Ala, releasing D-alanine and forming Nα,Nε-diacetyl-L-lysyl-D-alanine. nih.govnih.gov This hydrolytic activity is often studied in parallel with transpeptidation to understand the partitioning between these two competing reactions. nih.gov The balance between hydrolysis and transpeptidation is influenced by factors such as pH and the concentration of acceptor molecules. nih.gov For example, with the enzyme from Streptomyces R61, acceptors like meso-diaminopimelic acid and Gly-L-Ala act as non-competitive inhibitors of the hydrolysis pathway. nih.gov

Product Formation and Characterization

(Ac)2-L-Lys-D-Ala-D-Ala is preferentially cleaved by DD-carboxypeptidases between the two D-alanine residues. uniprot.org This hydrolysis reaction yields two products: the shortened peptide, Nα,Nε-diacetyl-L-lysyl-D-alanine, and a single D-alanine residue. uniprot.orgoup.com

The general hydrolytic reaction can be summarized as: (Ac)2-L-Lys-D-Ala-D-Ala + H₂O → (Ac)2-L-Lys-D-Ala + D-Ala

In addition to simple hydrolysis, some DD-peptidases can also catalyze a transpeptidation reaction in the presence of a suitable acceptor molecule (nucleophile), such as glycine or another amino acid. oup.comscispace.com In this "silent exchange" reaction, the terminal D-alanine of the substrate is released, and the (Ac)2-L-Lys-D-Ala moiety is transferred to the acceptor. For example, with glycine as the acceptor, the reaction is: (Ac)2-L-Lys-D-Ala-D-Ala + Glycine → (Ac)2-L-Lys-D-Ala-Gly + D-Ala

This dual activity is central to the role of these enzymes in peptidoglycan remodeling, where they can either trim (carboxypeptidase activity) or create new cross-links (transpeptidase activity) in the bacterial cell wall. oup.com When assayed with (Ac)2-L-Lys-D-Ala-D-Ala, some enzymes, like PBP4, exhibit carboxypeptidase activity but may not show significant transpeptidase activity with simple acceptors like glycine. oup.com

pH Dependence of Enzymatic Activity

The catalytic activity of DD-peptidases on the substrate (Ac)2-L-Lys-D-Ala-D-Ala is highly dependent on the pH of the environment. This dependence reflects the ionization states of key amino acid residues in the enzyme's active site that are essential for substrate binding and catalysis. nih.govuliege.be Studies on various DD-peptidases have revealed different optimal pH values for the hydrolysis of this substrate.

Characterization of Acyl-Enzyme Intermediates

The enzymatic processing of (Ac)2-L-Lys-D-Ala-D-Ala by serine DD-peptidases proceeds via a covalent acyl-enzyme intermediate. oup.comuliege.be In this two-step mechanism, an active site serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond between the two D-alanine residues. oup.com This acylation step leads to the formation of a transient acyl-enzyme complex, where the (Ac)2-L-Lys-D-Ala moiety is ester-linked to the serine, and the terminal D-alanine is released. oup.comuliege.be The subsequent deacylation step involves the hydrolysis of this ester bond by a water molecule, which releases the shortened peptide product and regenerates the free enzyme. oup.com

Trapping and Detection Methodologies

The transient nature of the acyl-enzyme intermediate makes its direct observation challenging. Researchers have developed clever strategies to trap and detect this fleeting species.

One classic method involves the use of a depsipeptide substrate analog, Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactate ((Ac)2-L-Lys-D-Ala-D-Lac). medchemexpress.comchemsrc.compnas.org In this molecule, the amide bond linking the terminal D-alanine is replaced by an ester bond with D-lactic acid. The ester linkage is more susceptible to nucleophilic attack by the enzyme's active site serine, but the resulting acyl-enzyme intermediate is hydrolyzed much more slowly than the one formed from the standard peptide substrate. uliege.bepnas.org This kinetic difference allows the acyl-enzyme intermediate to accumulate to detectable levels. pnas.org The trapped, radioactively labeled intermediate can then be identified following separation by techniques like SDS-polyacrylamide gel electrophoresis. pnas.org

A more recent and versatile technique for trapping acyl-enzyme intermediates involves site-directed mutagenesis and the incorporation of unnatural amino acids. nih.govcam.ac.ukresearchgate.net By replacing the catalytic serine or cysteine nucleophile in the enzyme's active site with 2,3-diaminopropionic acid (DAP), a stable intermediate can be formed. nih.govresearchgate.net The β-amino group of the incorporated DAP residue can still perform the initial nucleophilic attack on the substrate's carbonyl group. However, the resulting acyl-enzyme intermediate is linked by a highly stable amide bond instead of a labile ester or thioester bond. nih.govcam.ac.uk This effectively traps the substrate, allowing for the stringent purification and identification of the covalent enzyme-substrate conjugate using methods like Western blotting and mass spectrometry. researchgate.net

Conformational Analysis of Intermediates

Understanding the three-dimensional structure of the substrate and its interaction with the enzyme is key to comprehending the catalytic mechanism. Conformational analyses of (Ac)2-L-Lys-D-Ala-D-Ala have shown that its peptide backbone has a propensity to adopt a folded, ring-like shape. uliege.be From this core structure, the di-acetylated lysine (B10760008) side chain extends outwards. uliege.be The angle formed between this extended side chain and the C-terminal D-alanyl-D-alanine portion is typically between 120° and 180°. uliege.be

This preferred conformation is crucial for efficient binding to the enzyme's active site. The catalytic process requires the substrate to adopt a specific conformation that positions the scissile peptide bond correctly for nucleophilic attack by the active site serine. It is believed that the enzyme active site forces the D-Ala-D-Ala amide bond into a distorted, non-planar configuration, making it more susceptible to cleavage. scispace.com The conformation of the acyl-enzyme intermediate is expected to be largely dictated by the structure of the (Ac)2-L-Lys-D-Ala moiety bound within the constraints of the enzyme's active site. The extended lysine side chain likely interacts with a specific binding pocket (binding site no. 2), which in turn activates the catalytic site (binding site no. 1) to facilitate the reaction. scispace.com The analysis of non-reactive substrate analogues has shown that peptides falling outside the allowed conformational space of the active substrate are not processed, highlighting the importance of this specific substrate conformation for catalysis. uliege.be

Structural Biology of Ac 2 L Lys D Ala D Ala Complexes

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography has been instrumental in providing high-resolution snapshots of (Ac)2-L-Lys-D-Ala-D-Ala in complex with various proteins, offering a static yet detailed view of the binding event.

Crystallographic studies have successfully elucidated the bound conformation of (Ac)2-L-Lys-D-Ala-D-Ala within the binding pockets of several proteins. For instance, the crystal structure of the glycopeptide antibiotic vancomycin (B549263) in complex with (Ac)2-L-Lys-D-Ala-D-Ala reveals that the ligand binds in a cleft on the antibiotic's surface. rsc.orgnih.gov The peptide backbone of the ligand adopts an extended conformation, lying antiparallel to a segment of the vancomycin peptide backbone. nih.gov This arrangement facilitates the formation of a stable β-sheet-like structure. nih.gov

Similarly, the X-ray structure of dalbavancin (B606935), a lipoglycopeptide antibiotic, bound to a carrier protein featuring the Lys-D-Ala-D-Ala epitope, shows the ligand nestled within the binding site. rsc.org In the context of penicillin-binding proteins (PBPs), such as PBP6 from Escherichia coli, the preacylation complex with a peptidoglycan fragment containing the L-Lys-D-Ala-D-Ala terminus has been captured, illustrating the substrate's conformation prior to enzymatic reaction. nih.gov

ProteinLigand AnalogKey Conformational FeaturesPDB ID
Vancomycin(Ac)2-L-Lys-D-Ala-D-AlaAntiparallel β-sheet-like interaction1FVM
DalbavancinLys-D-Ala-D-Ala epitopeLigand bound in a "closed" conformationNot specified
E. coli PBP6NAM-(l-Ala-d-isoGlu-l-Lys-d-Ala-d-Ala)Preacylation "Michaelis complex"Not specified

The high resolution afforded by X-ray crystallography allows for a detailed mapping of the intermolecular forces that stabilize the protein-(Ac)2-L-Lys-D-Ala-D-Ala complex. In the vancomycin complex, the interaction is predominantly stabilized by a network of five hydrogen bonds between the antibiotic and the D-Ala-D-Ala moiety of the ligand. rsc.orgnih.govarxiv.org Specifically, three hydrogen bonds are formed with the terminal carboxylate group of the ligand, while two additional hydrogen bonds create a β-sheet-like arrangement. rsc.org

Hydrophobic interactions also play a significant role, particularly involving the methyl groups of the alanine (B10760859) residues and aromatic residues within the vancomycin binding pocket. nih.gov The lysine (B10760008) side chain of the ligand has been observed to adopt a range of conformations, suggesting some flexibility in its interaction with the protein. nih.gov In the case of PBPs, the interactions position the scissile D-Ala-D-Ala peptide bond for nucleophilic attack by the active site serine. uliege.be

Interacting PartnersType of InteractionKey Residues/Moieties Involved
Vancomycin & D-Ala-D-AlaHydrogen BondingVancomycin residues 2, 3, 4 and ligand's terminal carboxylate
Vancomycin & Alanine residuesHydrophobic InteractionsAromatic residues of vancomycin and methyl groups of alanine
PBP6 & D-Ala-D-AlaHydrogen BondingActive site residues immobilizing the C-terminal carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides a powerful complementary technique to X-ray crystallography, offering insights into the solution-state structure, dynamics, and conformational changes of (Ac)2-L-Lys-D-Ala-D-Ala and its protein complexes. acs.org

In solution, (Ac)2-L-Lys-D-Ala-D-Ala exists as a flexible peptide, sampling a range of conformations. NMR studies, including Nuclear Overhauser Effect (NOE) experiments, have been employed to determine the average solution conformation and the relative populations of different conformers. These studies are crucial for understanding the pre-binding state of the ligand and the conformational changes that occur upon binding to a protein.

The binding of (Ac)2-L-Lys-D-Ala-D-Ala can induce significant conformational changes in the target protein. NMR studies have been pivotal in characterizing these changes. For example, upon binding of the ligand, certain residues in vancomycin, such as a charged N-methyl-leucine, fold in to create a more defined carboxylate binding pocket. annualreviews.org This "induced-fit" mechanism, where the protein conformation adapts to the ligand, can be a key driver for high-affinity binding. acs.org In some glycopeptide antibiotics like dalbavancin and ristocetin (B1679390) A, ligand binding promotes a "closed" conformation. rsc.org

NMR spectroscopy is uniquely suited to probe the dynamics of molecular interactions over a wide range of timescales. Techniques such as relaxation and diffusion NMR methods have been used to study the oligomeric state of glycopeptide antibiotics upon ligand binding. For instance, the addition of N-Ac-D-Ala-D-Ala to eremomycin (B1671613) was shown to induce the formation of tetramers and octamers, while the tripeptide (Ac)2-L-Lys-D-Ala-D-Ala did not induce these higher-order oligomers. nih.gov This highlights the subtle influence of the ligand structure on the supramolecular organization of the antibiotic-ligand complex. Furthermore, NMR can provide information on the kinetics of binding and dissociation, revealing the on- and off-rates of the interaction.

ProteinLigandObserved Dynamic/Conformational ChangeNMR Technique(s)
Vancomycin(Ac)2-L-Lys-D-Ala-D-AlaFolding of N-methyl-leucine to form carboxylate binding pocketNOE Spectroscopy
EremomycinN-Ac-D-Ala-D-AlaFormation of tetramers and octamers15N Relaxation and Diffusion NMR
Aridicin A Aglycon(Ac)2-L-Lys-D-Ala-D-AlaDefined solution conformation of the complex2D NOE, 1H-15N shift correlation

Circular Dichroism (CD) and Other Spectroscopic Methods

Spectroscopic techniques are pivotal in elucidating the conformational dynamics of (Ac)2-L-Lys-D-Ala-D-Ala and its interactions with target molecules, particularly glycopeptide antibiotics. Circular Dichroism (CD), optical rotatory dispersion (ORD), and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in characterizing these complexes.

Early studies using ORD and CD spectroscopy on the glycopeptide antibiotic vancomycin revealed that the antibiotic molecules have limited conformational flexibility but tend to aggregate at high concentrations. iupac.orgresearchgate.net The formation of a complex between vancomycin and (Ac)2-L-Lys-D-Ala-D-Ala is a specific interaction that can be monitored and quantified using these methods. The stability of this complex has been investigated under various conditions, showing its sensitivity to denaturing agents. iupac.orgresearchgate.net For instance, the presence of urea (B33335) or sodium dodecyl sulphate significantly reduces the stability of the complex, indicating the importance of hydrogen bonds and hydrophobic interactions in its formation. iupac.orgresearchgate.net

Table 1: Stability of the Vancomycin-(Ac)2-L-Lys-D-Ala-D-Ala Complex in the Presence of Various Reagents at pH 5.0
Substance AddedConcentrationRelative Stability (%)
None-100
KCl0.2 M73
KCl4.0 M5
Urea4.0 M25
Urea8.0 M3
Sodium dodecyl sulphate0.10%27
Sodium dodecyl sulphate0.95%2

More advanced spectroscopic methods, such as high-resolution magic angle spinning (HR-MAS) NMR, have provided deeper insights into the conformation of these complexes. A study comparing solution-phase vancomycin with vancomycin tethered to a PEGA resin found that the conformation of the resin-bound antibiotic was identical to that of the free drug. nih.gov Upon addition of (Ac)2-L-Lys-D-Ala-D-Ala, both the solution-phase and resin-bound vancomycin exhibited similar broadening and shifts in proton resonances, confirming that the molecular interaction and the resulting complex conformation are consistent regardless of the physical state of the antibiotic. nih.gov This validates the use of solid-phase library screening methods for studying such interactions. nih.gov

Investigation of Self-Assembly and Higher-Order Oligomerization Induced by Ligand Binding

The binding of (Ac)2-L-Lys-D-Ala-D-Ala can have a profound impact on the quaternary structure of its antibiotic partners, in some cases inducing self-assembly and the formation of higher-order oligomers. However, this effect is highly specific to the antibiotic .

In the case of the glycopeptide antibiotic vancomycin, ligand binding promotes oligomerization. Biophysical methods, including size exclusion chromatography and small-angle X-ray scattering (SAXS), have demonstrated that vancomycin assembles into larger supramolecular complexes in the presence of the (Ac)2-L-Lys-D-Ala-D-Ala tripeptide. nih.gov Upon addition of the ligand, the estimated radius of gyration of vancomycin nearly doubled from 8.2 Å to 14.3 Å, consistent with a significant increase in the size of the molecular assembly. nih.gov This ligand-mediated oligomerization is believed to be a crucial factor in the antibiotic's mechanism of action, enhancing its avidity for the bacterial cell wall target. nih.govharvard.edu

Conversely, studies with the related glycopeptide antibiotic eremomycin have shown a different outcome. Using 15N relaxation and diffusion NMR methods, researchers found that while the smaller dipeptide ligand N-Ac-D-Ala-D-Ala induced the formation of eremomycin tetramers and octamers, the larger tripeptide (Ac)2-L-Lys-D-Ala-D-Ala did not induce these higher-order oligomers. mdpi.comresearchgate.net This highlights a remarkable example of tailored supramolecular self-organization, where the specific nature of the peptide ligand dictates the resulting oligomeric state of the antibiotic-ligand complex. mdpi.comresearchgate.net This finding was explained by a cooperative, ligand-enhanced dimerization model that is sensitive to the ligand's structure. mdpi.com

Table 2: Effect of Ligand Binding on the Oligomerization of Glycopeptide Antibiotics
AntibioticLigandObserved Effect on OligomerizationReference
Vancomycin(Ac)2-L-Lys-D-Ala-D-AlaInduces higher-order oligomerization nih.gov
Eremomycin(Ac)2-L-Lys-D-Ala-D-AlaDoes not induce higher-order oligomers mdpi.comresearchgate.net
EremomycinN-Ac-D-Ala-D-AlaInduces tetramers and octamers mdpi.com

These findings underscore the complexity of molecular recognition and self-assembly processes. The ability of (Ac)2-L-Lys-D-Ala-D-Ala to induce oligomerization is not an intrinsic property of the peptide itself but rather a result of the specific intermolecular interactions established within the context of a particular antibiotic-ligand complex.

Application As a Biochemical Probe for Peptidoglycan Research

Development of Fluorescently Labeled (Ac)2-L-Lys-D-Ala-D-Ala Analogues.medchemexpress.com

To visualize the dynamics of peptidoglycan synthesis, researchers have developed fluorescent versions of peptidoglycan precursors. This approach generally involves attaching a fluorescent molecule (fluorophore) to a synthetic precursor analogue. These labeled molecules can then be incorporated into the bacterial cell wall, allowing for direct imaging of the synthesis process. scispace.com Fluorescent derivatives of antibiotics that bind to PG precursors, such as vancomycin (B549263), have also been instrumental in this field. pnas.orgnih.gov

A sophisticated strategy for labeling peptides like (Ac)2-L-Lys-D-Ala-D-Ala involves the use of bioorthogonal chemistry. This two-step approach begins with the synthesis of a peptide analogue containing a small, chemically unique functional group, or "tag," that does not interfere with its biological recognition and incorporation. google.com Common tags include azides or alkynes. nih.gov

Once the tagged peptide is introduced into the biological system, a second molecule—a probe carrying a complementary functional group (e.g., a cyclooctyne (B158145) for an azide (B81097) tag) and a fluorescent reporter—is added. pnas.org The tag and the probe react specifically and efficiently with each other in a "click chemistry" reaction, such as the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), covalently attaching the fluorophore to the target peptide. pnas.orgnih.gov This method provides high specificity and avoids the potential for bulky fluorophores to hinder the initial enzymatic processing of the peptide probe. rsc.org

Fluorescently labeled probes that mimic components of the peptidoglycan stem peptide are powerful tools for imaging cell wall biosynthesis in living bacteria. rsc.orgnih.gov When bacteria are supplied with these fluorescent analogues, their native biosynthetic enzymes incorporate them into the growing peptidoglycan network. nih.gov This effectively "paints" the sites of new cell wall synthesis.

Using fluorescence microscopy, researchers can then visualize where and when new peptidoglycan is being assembled. scispace.com For instance, studies using fluorescent vancomycin, which binds to the D-Ala-D-Ala moiety of PG precursors, revealed that in Bacillus subtilis, new cell wall material is inserted in a helical pattern along the length of the cell. pnas.orgnih.gov Similarly, fluorescent D-amino acid (FDAA) probes have provided high-resolution spatial and temporal information on peptidoglycan synthesis and remodeling across various bacterial species. scispace.com

Use in Metabolic Labeling Strategies.medchemexpress.com

Metabolic labeling is a technique where living cells are supplied with a modified precursor molecule, which they then incorporate into their macromolecules through their natural metabolic pathways. nih.gov This strategy has been successfully applied to study peptidoglycan synthesis by using analogues of D-amino acids or dipeptides. nih.govacs.org

The successful use of peptide probes relies on the substrate promiscuity of certain bacterial enzymes. nih.gov Enzymes in the peptidoglycan synthesis pathway, such as the MurF ligase which adds the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide precursor, can often tolerate unnatural modifications to their substrates. nih.gov This allows bacteria to incorporate synthetic dipeptide analogues, such as those carrying bioorthogonal tags, into the fourth and fifth positions of the stem peptide. nih.govacs.org

This intracellular labeling strategy provides a more precise measure of de novo peptidoglycan synthesis compared to methods that rely on the periplasmic exchange of D-amino acids. nih.gov The ability of diverse bacterial species to incorporate these functionalized precursors into their cell walls makes this a broadly applicable tool for studying bacterial physiology. nih.gov

Standard fluorescent probes reveal the location of synthesis after the fact, but advanced methods now allow for the real-time assessment of cell wall dynamics. One innovative approach utilizes "fluorogenic" probes, such as rotor-fluorogenic D-amino acids (RfDAAs). nih.gov These molecules are designed to be non-fluorescent in their free state but become highly fluorescent upon being incorporated into the peptidoglycan structure by transpeptidase enzymes. nih.gov

This fluorescence "turn-on" provides a direct, real-time signal of enzymatic activity, enabling the continuous tracking of transpeptidation reactions in live cells and in vitro enzymatic assays. nih.govelifesciences.org Other real-time methods include Förster resonance energy transfer (FRET)-based assays using fluorescently labeled Lipid II precursors, which can simultaneously monitor both the glycan polymerization (transglycosylation) and peptide cross-linking (transpeptidation) steps of peptidoglycan synthesis. elifesciences.orgbiorxiv.orgelifesciences.orgnih.gov

Mechanistic Studies of Enzyme Active Sites.google.com

(Ac)2-L-Lys-D-Ala-D-Ala and similar peptidoglycan-mimetic peptides are essential substrates for in vitro studies of the enzymes that catalyze the final steps of cell wall synthesis, known as DD-peptidases or penicillin-binding proteins (PBPs). unc.eduwikipedia.org These enzymes perform the crucial transpeptidation reactions that cross-link adjacent peptide stems, giving the cell wall its structural integrity. nih.gov They also exhibit carboxypeptidase activity, cleaving the terminal D-alanine from the pentapeptide stem. nih.gov

By using (Ac)2-L-Lys-D-Ala-D-Ala as a substrate, researchers can measure the kinetic parameters (such as Km and kcat) of DD-peptidase activity. This allows for a detailed analysis of enzyme efficiency and substrate specificity. unc.edu For example, studies have revealed that while some DD-peptidases show relatively low affinity (high Km) for this small peptide substrate, others are highly specific and reactive. unc.edu Modifying the structure of the peptide substrate and observing the resulting changes in reaction rates provides insight into the specific chemical features required for binding and catalysis within the enzyme's active site. nih.gov This knowledge is fundamental for understanding how these enzymes function and for designing new antibiotics that can effectively inhibit them. nih.gov

Interactive Data Table: Kinetic Parameters for Hydrolysis of Peptidoglycan-Mimetic Peptides by DD-Peptidases This table, with data adapted from Anderson et al., shows the steady-state kinetic parameters for the hydrolysis of N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine and other peptide substrates by DD-peptidases from different Streptomyces species. The data highlights the significant differences in substrate specificity and catalytic efficiency among these enzymes. unc.edu

EnzymePeptide Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹·M⁻¹)
Streptomyces R61(Ac)₂-L-Lys-D-Ala-D-Ala34.59.83.5 x 10³
Streptomyces K15(Ac)₂-L-Lys-D-Ala-D-Ala0.052.520
Actinomadura R39(Ac)₂-L-Lys-D-Ala-D-Ala0.0031.81.7

Probing Antibiotic Resistance Mechanisms

The application of (Ac)2-L-Lys-D-Ala-D-Ala as a biochemical probe is pivotal in elucidating the mechanisms of antibiotic resistance, particularly against glycopeptide antibiotics such as vancomycin. Its structural similarity to the native D-Ala-D-Ala terminus of Lipid II, the peptidoglycan precursor, enables detailed investigation into the molecular basis of resistance.

A primary mechanism of vancomycin resistance involves the alteration of this very terminus. In resistant bacteria, the D-Ala-D-Ala is often replaced by D-alanyl-D-lactate (D-Ala-D-Lac), a modification that dramatically reduces the binding affinity of vancomycin to its target. This alteration is a cornerstone of resistance in formidable pathogens like vancomycin-resistant Enterococci (VRE).

Scientists utilize (Ac)2-L-Lys-D-Ala-D-Ala in a variety of experimental setups to probe these resistance mechanisms. In binding affinity studies, the compound is used to quantify the interaction between vancomycin and its target. By comparing the binding affinity of vancomycin to (Ac)2-L-Lys-D-Ala-D-Ala versus a synthetic analog containing the D-Ala-D-Lac terminus, researchers can precisely measure the impact of this resistance-conferring modification.

Table 1: Comparative Binding Affinities of Vancomycin and its Aglycon to Peptidoglycan Precursor Analogs

Compound Ligand Binding Affinity (Ka, M-1)
Vancomycin Aglycon Ac2-L-Lys-D-Ala-D-Ala 1.7 x 105
Vancomycin Aglycon Ac2-L-Lys-D-Ala-D-Lac 1.2 x 102

This table illustrates the significant reduction in binding affinity of the vancomycin aglycon for the D-Ala-D-Lac terminus, a hallmark of vancomycin resistance. This data is crucial for understanding the molecular basis of antibiotic evasion.

Furthermore, (Ac)2-L-Lys-D-Ala-D-Ala serves as a crucial substrate in enzymatic assays to characterize the key proteins involved in the resistance pathway, namely VanA and VanX.

Investigating the VanA Ligase:

VanA is a ligase that synthesizes the D-Ala-D-Lac depsipeptide, the very molecule that confers vancomycin resistance. By using D-Ala-D-Ala-containing substrates in kinetic assays, researchers can study the substrate specificity and catalytic efficiency of VanA. While VanA can also synthesize D-Ala-D-Ala, its preference for producing D-Ala-D-Lac under physiological conditions is a key aspect of its role in resistance. Studies have shown that exogenous D-Ala can compete with D-Lac as a substrate for VanA, leading to an increased production of the vancomycin-sensitive D-Ala-D-Ala terminus nih.gov. This highlights the potential for therapeutic strategies that could exploit this substrate competition.

Table 2: Kinetic Parameters of VanA for D-Ala-D-Ala and D-Ala-D-Lac Formation

Substrate (at subsite 2) KM (mM) kcat (min-1) kcat/KM (M-1s-1)
D-Ala (deprotonated) 0.66 550 1.4 x 104
D-Lac 0.69 32 7.7 x 102

This table demonstrates the kinetic preference of the VanA ligase. While the Michaelis constant (KM) is similar for both substrates, the catalytic rate (kcat) is significantly higher for the deprotonated form of D-Ala, indicating its potential as a substrate. However, the low physiological concentration of deprotonated D-Ala favors D-Ala-D-Lac formation.

Characterizing the VanX Dipeptidase:

VanX is a D,D-dipeptidase that plays a critical role in maintaining a high level of vancomycin resistance. Its function is to specifically hydrolyze any D-Ala-D-Ala that is produced by the host's normal cell wall synthesis machinery nih.gov. This action ensures that the peptidoglycan precursors are predominantly terminated with the resistance-conferring D-Ala-D-Lac. Using D-Ala-D-Ala as a substrate in enzymatic assays allows for the detailed characterization of VanX's catalytic activity and its remarkable specificity for the D-Ala-D-Ala dipeptide over the D-Ala-D-Lac depsipeptide nih.gov.

Table 3: Kinetic Parameters for VanX Hydrolysis

Substrate KM (mM) kcat (s-1) kcat/KM (M-1s-1)
D-Ala-D-Ala 0.045 150 3.3 x 106
D-Ala-D-Lac - No activity -

This table highlights the exquisite specificity of the VanX dipeptidase. It efficiently hydrolyzes the D-Ala-D-Ala dipeptide while showing no activity towards the D-Ala-D-Lac depsipeptide, a crucial function for maintaining vancomycin resistance.

Structure Activity Relationship Sar Studies of Ac 2 L Lys D Ala D Ala Analogues

Impact of C-Terminal D-Ala Residue Modifications on Binding and Enzymatic Activity

Modifications to the C-terminal D-alanine residue of (Ac)2-L-Lys-D-Ala-D-Ala have profound effects on its binding to receptors like vancomycin (B549263) and its activity as a substrate for D-alanyl-D-alanine peptidases. uliege.be

The carboxylate group of the terminal D-Ala is crucial for strong binding to vancomycin-group antibiotics. This interaction involves the formation of multiple hydrogen bonds with the antibiotic's peptide backbone. nih.gov The terminal carboxyl group must be free for a stable complex to form. researchgate.net

Replacing the terminal D-Ala with a D-Lactate (D-Lac) residue, as seen in vancomycin-resistant bacteria, results in a significant loss of a key hydrogen bond and introduces electrostatic repulsion, leading to a 1000-fold decrease in vancomycin binding affinity. nih.govresearchgate.net Similarly, substitution with D-Serine also reduces binding affinity, though to a lesser extent than D-Lac. iucr.org The hydroxyl group of the D-Ser side chain can engage in a halogen bond with a chlorine atom on vancomycin, but the binding site is slightly too small to comfortably accommodate it, leading to a reduction in affinity. iucr.org

From an enzymatic perspective, D-Ala-D-Ala ligases (Ddl) catalyze the formation of the D-Ala-D-Ala dipeptide. nih.gov The enzyme has two binding sites for D-alanine, with the first having a much higher affinity than the second. asm.org The C-terminal D-Ala is essential for recognition by D-alanyl-D-alanine peptidases. High turnover numbers for these enzymes require a D-Ala at the C-terminal position. uliege.be Replacing the terminal D-Ala with other D-amino acids or glycine (B1666218) can be compatible with high turnover numbers in some D-alanyl-D-alanine peptidases, but not all. uliege.be For instance, replacement with D-Ser has been a strategy to create biosensors for vancomycin detection, forming weaker complexes that allow for sensor recycling. ucl.ac.be

ModificationEffect on Vancomycin BindingEffect on Enzymatic Activity (D-alanyl-D-alanine peptidase)
Esterification of C-terminal carboxyl Decreased affinity researchgate.netSubstrate activity is lost
Amidation of C-terminal carboxyl Decreased affinity researchgate.netSubstrate activity is lost
Replacement of D-Ala with D-Lac 1000-fold decrease in affinity nih.govresearchgate.netNot a substrate for D-Ala-D-Ala peptidase; substrate for VanA ligase
Replacement of D-Ala with D-Ser Decreased affinity iucr.orgCan be a substrate, but with lower efficiency ucl.ac.be
Replacement of D-Ala with Gly Decreased affinity uliege.beCan be a substrate, but with lower efficiency uliege.be

Influence of Lysine (B10760008) Acetylation and Side-Chain Modifications

Lysine acetylation is a widespread post-translational modification that can regulate enzyme activity. nih.govsemanticscholar.org In the context of aminoacyl-tRNA synthetases, acetylation of specific lysine residues, including those in or near the active site, can significantly inhibit enzymatic activity. nih.govpnas.org This is often due to the neutralization of the positive charge of the lysine side chain, which can be critical for substrate binding or maintaining the proper protein conformation. semanticscholar.org For example, replacing a critical lysine with glutamine, which mimics a constitutively acetylated state, can lead to a completely inactive enzyme. pnas.org

In the context of peptidoglycan structure, the lysine side chain is a key point for the attachment of cross-bridges that link adjacent peptide stems. nih.govbiorxiv.org The nature of these cross-bridges varies between bacterial species. For instance, in Enterococcus faecium, the lysine side chain is modified with D-iso-Aspartate, while in Enterococcus faecalis, it is modified with L-Ala-L-Ala. nih.govbiorxiv.org These modifications are critical for the nucleophilic step in the cross-linking reactions catalyzed by transpeptidases.

Studies using synthetic tripeptide probes with modifications to the lysine side chain have shown that these changes influence their incorporation into the peptidoglycan scaffold. nih.govbiorxiv.org The presence and nature of the cross-bridge are crucial for the peptide to act as an acyl-acceptor in the transpeptidation reaction.

ModificationImpact on Interaction/Activity
Acetylation of ε-amino group of Lysine Neutralizes positive charge, potentially inhibiting enzymatic activity by affecting substrate binding or protein conformation. nih.govsemanticscholar.orgpnas.org
Modification of Lysine side-chain with amino acids (cross-bridge) Critical for the nucleophilic step in peptidoglycan cross-linking. The nature of the cross-bridge influences the efficiency of the reaction. nih.govbiorxiv.org
Replacement of L-Lysine with 6-aminocaproic acid Suppresses a chiral center, simplifying synthesis for applications like biosensors. ucl.ac.be

Stereochemical Requirements for Recognition and Catalysis

The stereochemistry of the amino acids in the L-Lys-D-Ala-D-Ala motif is absolutely critical for its recognition by both antibiotics and bacterial enzymes.

The D-Ala-D-Ala terminus is specifically recognized by vancomycin-group antibiotics. nih.gov The stereochemistry of these two residues allows for the formation of a network of five crucial hydrogen bonds with the antibiotic. nih.gov The presence of L-amino acids at the C-terminal or subterminal positions drastically reduces binding affinity. researchgate.net For instance, the replacement of the second D-Ala with L-Ala leads to a significant loss of binding. uliege.be

D-Ala-D-Ala ligases (Ddl) exhibit strict stereospecificity. These enzymes catalyze the ATP-dependent ligation of two D-alanine molecules. nih.gov The enzyme has two distinct binding sites for D-alanine, and the reaction proceeds in an ordered manner where the first D-Ala binds with high affinity, followed by ATP, and then the second D-Ala binds with lower affinity. asm.org The enzyme will not effectively ligate two L-alanine molecules or a D-alanine and an L-alanine.

Similarly, D-alanyl-D-alanine peptidases, the enzymes that cleave the D-Ala-D-Ala bond, also have stringent stereochemical requirements. High turnover numbers require a D-Ala at the second position. uliege.be Replacing D-Ala at this position with L-Ala or even Gly significantly reduces or abolishes substrate activity, often turning the peptide into a competitive inhibitor. uliege.be

PositionRequired StereochemistryConsequence of Alteration
Lysine L-configuration preferred researchgate.netD-configuration is less favorable for binding to vancomycin. researchgate.net
Penultimate Alanine (B10760859) D-configuration required uliege.beresearchgate.netL-configuration abolishes substrate activity for D-alanyl-D-alanine peptidases and significantly reduces vancomycin binding. uliege.beresearchgate.net
Terminal Alanine D-configuration required uliege.beresearchgate.netL-configuration abolishes substrate activity for D-alanyl-D-alanine peptidases and significantly reduces vancomycin binding. uliege.beresearchgate.net

Positional Effects of Amino Acid Substitutions within the Tripeptide

The effects of amino acid substitutions within the (Ac)2-L-Lys-D-Ala-D-Ala tripeptide are highly dependent on the position of the substitution.

Position 1 (L-Lysine): The side chain at this position has a smaller effect on binding to vancomycin compared to the C-terminal residues. researchgate.net However, a long side chain is required for substrate activity in D-alanyl-D-alanine peptidases. uliege.be Substitutions with shorter side chains can convert the peptide into a competitive inhibitor. uliege.be For example, replacing L-Lys with L-Ala still allows for binding but reduces the rate of enzymatic cleavage.

Position 2 (D-Alanine): This position is highly sensitive to substitution. Replacing the D-Ala with Gly has a major negative effect on the binding process to the Zn2+ D-alanyl-D-alanine peptidase and significantly reduces the turnover number for the serine D-alanyl-D-alanine peptidase. uliege.be The methyl side chain of D-Ala appears to be optimal for binding to vancomycin. researchgate.net

Position 3 (D-Alanine): As discussed in section 7.1, this position is crucial for binding to vancomycin. For enzymatic activity, while a D-Ala is required for high turnover in serine D-alanyl-D-alanine peptidases, the Zn2+ enzyme can tolerate other D-amino acids or Gly at this position with high turnover numbers. uliege.be

The following table summarizes the effects of various substitutions on the binding and activity of (Ac)2-L-Lys-D-Ala-D-Ala analogues.

PositionSubstitutionEffect on Binding (Vancomycin)Effect on Enzymatic Activity (D-alanyl-D-alanine peptidase)
1 (L-Lys) L-AlaMinor decrease in affinityReduced turnover, potential for competitive inhibition uliege.be
2 (D-Ala) GlySignificant decrease in affinity uliege.beGreatly reduced turnover uliege.be
3 (D-Ala) D-SerDecreased affinity iucr.orgCan be a substrate, but with lower efficiency ucl.ac.be
3 (D-Ala) GlySignificant decrease in affinity uliege.beCan be a substrate for some peptidases uliege.be

Relationship Between Ligand Rigidity and Binding Affinity

The relationship between the rigidity of a ligand and its binding affinity is a key concept in drug design and molecular recognition. Generally, a more rigid ligand that is pre-organized into its bioactive conformation will have a higher binding affinity because the entropic cost of binding is reduced. rsc.org

Conformational analyses of (Ac)2-L-Lys-D-Ala-D-Ala reveal that its backbone has a tendency to adopt a ring-like shape, with the L-Lys side chain extending outwards. uliege.be This inherent conformational preference can influence its binding to receptors.

Introducing constraints into a peptide, for example through cyclization or stapling, aims to rigidify its structure in the active conformation. mdpi.com This can lead to enhanced bioactivity, improved affinity, and increased resistance to proteolysis. mdpi.comnih.gov However, this is not always the case. If the rigidified conformation does not match the bound conformation, binding can be impeded. rsc.org

In the context of (Ac)2-L-Lys-D-Ala-D-Ala analogues, modifications that increase rigidity in a manner that favors the bound conformation are expected to enhance binding affinity. For instance, the introduction of a lactam bridge to rigidify a peptide scaffold has been shown to improve cellular inhibitory function. nih.gov Conversely, flexible ligands may be more adaptable to binding with flexible receptors, although this can come at a higher entropic cost. beilstein-journals.org

The principle of pre-organization is central to the high affinity of vancomycin for (Ac)2-L-Lys-D-Ala-D-Ala. The antibiotic's cup-shaped binding pocket is relatively rigid and complementary to the conformation of the D-Ala-D-Ala terminus.

Ligand CharacteristicImpact on Binding AffinityRationale
Increased Rigidity (in bioactive conformation) Generally increases affinity rsc.orgReduces the entropic penalty of binding as the ligand is pre-organized for the receptor. rsc.org
Increased Flexibility Can decrease affinityHigher entropic cost to adopt the bound conformation.
Cyclization/Stapling Can increase affinity mdpi.comStabilizes the bioactive conformation and can introduce new favorable interactions with the target. rsc.orgmdpi.com

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations of (Ac)2-L-Lys-D-Ala-D-Ala with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode of (Ac)2-L-Lys-D-Ala-D-Ala with its primary target proteins, including glycopeptide antibiotics and bacterial enzymes involved in cell wall synthesis.

Vancomycin (B549263) and Glycopeptide Antibiotics: The primary interaction studied is between (Ac)2-L-Lys-D-Ala-D-Ala and the antibiotic vancomycin. Docking studies consistently show that the peptide binds in a cleft of the vancomycin molecule, stabilized by a network of five crucial hydrogen bonds. The C-terminus of the D-Ala-D-Ala moiety is particularly important, forming three hydrogen bonds with the antibiotic's backbone. Another key interaction involves a hydrogen bond between the carbonyl of the fourth residue of vancomycin and the amide proton of the terminal D-Ala of the peptide.

Penicillin-Binding Proteins (PBPs): (Ac)2-L-Lys-D-Ala-D-Ala serves as a substrate analog for Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. Docking studies of this peptide into the active site of PBPs, such as PBP5 and PBP6 from E. coli, have been performed. These simulations reveal that the D-Ala-D-Ala terminus of the peptide positions itself in the catalytic site where the native peptidoglycan would bind. The active site serine (e.g., Ser40 in PBP6) is poised for nucleophilic attack on the carbonyl carbon of the penultimate D-Ala, mimicking the acylation step of the catalytic mechanism.

D-Ala-D-Ala Ligase (Ddl): D-Ala-D-Ala ligase (Ddl) is the enzyme responsible for synthesizing the D-Ala-D-Ala dipeptide. While (Ac)2-L-Lys-D-Ala-D-Ala itself is a product analog, docking studies with D-Ala have elucidated the binding pockets of Ddl. These studies show two distinct sites for D-alanine binding, a high-affinity site and a low-affinity site, where the two D-Ala molecules bind before being ligated. The interactions in the active site are critical for understanding how inhibitors might be designed to block this essential enzyme.

Table 1: Summary of Molecular Docking Studies of (Ac)2-L-Lys-D-Ala-D-Ala and Related Ligands with Target Proteins

LigandTarget ProteinKey Interactions Observed in DockingReference
(Ac)2-L-Lys-D-Ala-D-AlaVancomycinFive hydrogen bonds between the ligand's D-Ala-D-Ala terminus and the antibiotic's binding pocket.
NAM-(L-Ala-D-isoGlu-L-Lys-D-Ala-D-Ala)E. coli PBP6The terminal D-Ala-D-Ala moiety binds in the active site, with the penultimate D-Ala positioned for nucleophilic attack by Ser40.
D-Ala-D-Ala (product)E. coli DdlBThe N-terminal D-Ala forms a salt bridge with Glu-15. The C-terminal D-Ala interacts with Ser-281 and Lys-281.
(Ac)2-L-Lys-D-Ala-D-AlaStreptomyces R61 DD-peptidaseThe substrate binds in the active site, allowing for nucleophilic attack by Ser62.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complexes, offering insights into their stability, conformational changes, and the thermodynamics of binding over time.

MD simulations of the vancomycin-(Ac)2-L-Lys-D-Ala-D-Ala complex confirm the stability of the hydrogen bond network observed in docking studies. These simulations show that the complex remains stable, with the key hydrogen bonds being maintained throughout the simulation time. Furthermore, MD studies have been instrumental in comparing the binding of (Ac)2-L-Lys-D-Ala-D-Ala with its resistance-conferring counterpart, (Ac)2-L-Lys-D-Ala-D-Lac. In the case of the D-Ala-D-Lac ligand, the replacement of the amide NH with an ester oxygen leads to the loss of a crucial hydrogen bond and introduces electrostatic repulsion, significantly weakening the interaction with vancomycin.

Simulations involving Penicillin-Binding Proteins have also been insightful. For instance, MD simulations of a peptidoglycan fragment bound to P. aeruginosa PBP5 demonstrated the stability of the substrate within the active site. These simulations are crucial for verifying the binding poses obtained from docking and for observing the flexibility of active site loops that may play a role in catalysis.

Table 2: Findings from Molecular Dynamics Simulations

ComplexSimulation FocusKey FindingsReference
Vancomycin-(Ac)2-L-Lys-D-Ala-D-AlaBinding stabilityThe five key hydrogen bonds are stably maintained over the simulation period.
Vancomycin-(Ac)2-L-Lys-D-Ala-D-LacComparison with D-Ala-D-Ala bindingLoss of a hydrogen bond and introduction of electrostatic repulsion leads to a less stable complex. The number of H-bonds reduces from ~3 to ~2.7.
P. aeruginosa PBP5-Peptidoglycan fragmentSubstrate binding stabilityThe docked substrate remains stably bound in the active site throughout the simulation.
Streptomyces R61 DD-peptidase-Penicillin GAcylation and deacylation mechanismMD simulations helped identify key conformational states, including the Michaelis complex and the acyl-enzyme intermediate.

Quantum Mechanical (QM) Calculations for Interaction Energy Analysis

QM and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been applied to study the interaction between (Ac)2-L-Lys-D-Ala-D-Ala and its receptors. QM/MM calculations on the reaction of the natural substrate with Streptomyces R61 DD-peptidase have provided activation energies for the acylation process.

A significant application of QM has been in quantifying the energetic penalty associated with the D-Ala to D-Lac substitution in the context of vancomycin resistance. By comparing the binding of (Ac)2-L-Lys-D-Ala-D-Ala and (Ac)2-L-Lys-D-Ala-D-Lac to vancomycin, researchers have partitioned the loss in binding free energy. These studies suggest that the nearly 1000-fold reduction in affinity is due to both the loss of a hydrogen bond (contributing approximately 1.5 kcal/mol) and a significant electrostatic repulsion from the ester oxygen's lone pairs (contributing about 2.6 kcal/mol). High-level QM calculations have also been used to determine the interaction energies between vancomycin aglycon and both Ac-D-Ala-D-Ala and Ac-D-Ala-D-Lac, providing further quantitative insight into the binding strength.

Table 3: Interaction and Binding Energy Calculations

SystemComputational MethodCalculated ValueFindingReference

Future Directions and Emerging Research Avenues

Advanced Bio-conjugation Strategies for Novel Probes

The development of novel probes based on (Ac)2-L-Lys-D-Ala-D-Ala is a promising area of research, with advanced bio-conjugation strategies playing a pivotal role. These strategies aim to attach functional moieties such as fluorophores, affinity tags, or photo-crosslinkers to the peptide, enabling new methods for studying bacterial cell wall biosynthesis and dynamics.

One of the most powerful techniques in this regard is click chemistry , a set of biocompatible and highly efficient reactions. The most common form, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the precise and stable attachment of a wide range of molecules to the (Ac)2-L-Lys-D-Ala-D-Ala scaffold. For instance, by incorporating an azide (B81097) or alkyne group into the peptide, researchers can "click" on a corresponding fluorescent dye or biotin (B1667282) tag. This enables the creation of highly specific probes for imaging and affinity-based pulldown experiments.

Another emerging strategy is the use of bio-orthogonal handles . These are functional groups that are chemically inert within biological systems but can be selectively reacted with an external probe. By synthesizing (Ac)2-L-Lys-D-Ala-D-Ala with a bio-orthogonal handle, researchers can introduce it into bacterial cultures, where it will be incorporated into the cell wall. Subsequent addition of a fluorescent probe that specifically reacts with the handle allows for the visualization of sites of active peptidoglycan synthesis. frontiersin.orgnih.govresearchgate.net

Fluorescent D-amino acids (FDAAs) and their dipeptide analogs represent a direct approach to creating fluorescent probes. plos.org By replacing one of the D-alanine residues in (Ac)2-L-Lys-D-Ala-D-Ala with a fluorescently labeled D-amino acid, a self-contained probe can be synthesized. These probes have been successfully used to study peptidoglycan dynamics in a variety of bacterial species. nih.gov

Table 1: Advanced Bio-conjugation Strategies for (Ac)2-L-Lys-D-Ala-D-Ala Probes

StrategyDescriptionPotential Applications
Click Chemistry (e.g., CuAAC) Covalent ligation of an azide- or alkyne-modified (Ac)2-L-Lys-D-Ala-D-Ala with a corresponding functional molecule (e.g., fluorophore, biotin).- High-resolution imaging of bacterial cell wall synthesis.- Affinity purification of DD-carboxypeptidases and PBPs.- Development of targeted drug delivery systems.
Bio-orthogonal Labeling Incorporation of a chemically inert handle into (Ac)2-L-Lys-D-Ala-D-Ala, followed by selective reaction with an external probe.- In vivo imaging of bacterial infections.- Studying the spatial and temporal dynamics of peptidoglycan remodeling.
Fluorescent D-Amino Acid (FDAA) Analogs Synthesis of (Ac)2-L-Lys-D-Ala-D-Ala with an intrinsically fluorescent D-amino acid residue.- Direct visualization of peptidoglycan synthesis without the need for a secondary labeling step.- High-throughput screening for inhibitors of cell wall synthesis.

Integration with Omics Technologies for Systems-Level Understanding

The integration of (Ac)2-L-Lys-D-Ala-D-Ala-based probes with "omics" technologies, such as proteomics and metabolomics, offers a powerful approach for gaining a systems-level understanding of bacterial cell wall biology.

Chemoproteomics , particularly Activity-Based Protein Profiling (ABPP) , is a key application. By designing an (Ac)2-L-Lys-D-Ala-D-Ala analog with a reactive "warhead" and a reporter tag (e.g., biotin), researchers can create activity-based probes (ABPs) that covalently bind to the active site of DD-carboxypeptidases and PBPs. nih.gov These tagged enzymes can then be enriched from complex cellular lysates and identified by mass spectrometry, providing a snapshot of the active enzyme population under different conditions. This approach can be used to profile the target engagement of new antibiotics and to discover novel enzymes involved in cell wall metabolism.

Furthermore, the use of (Ac)2-L-Lys-D-Ala-D-Ala-based probes can be integrated with metabolomics to study the downstream effects of enzyme inhibition. By treating bacteria with a PBP inhibitor and then using a clickable (Ac)2-L-Lys-D-Ala-D-Ala probe to label the cell wall, researchers can correlate changes in the proteome with alterations in the metabolome. For example, inhibition of a specific PBP might lead to the accumulation of certain peptidoglycan precursors, which can be detected by mass spectrometry-based metabolomics. nih.gov This multi-omics approach can provide a more complete picture of the cellular response to antibiotic treatment and may reveal new mechanisms of drug resistance. consensus.appnih.gov

The combination of genomics, proteomics, and metabolomics, facilitated by the use of specific chemical probes like derivatives of (Ac)2-L-Lys-D-Ala-D-Ala, will be crucial for building comprehensive models of bacterial cell wall dynamics and for identifying new therapeutic targets. frontiersin.orgnih.govnih.gov

High-Throughput Screening Methodologies for Interaction Analysis

(Ac)2-L-Lys-D-Ala-D-Ala and its derivatives are well-suited for the development of high-throughput screening (HTS) assays to identify new inhibitors of DD-carboxypeptidases and PBPs. These assays are essential for modern drug discovery, allowing for the rapid screening of large compound libraries.

One promising HTS technique is Fluorescence Polarization (FP) . nih.govstyvalley.comnih.gov In an FP-based assay, a fluorescently labeled (Ac)2-L-Lys-D-Ala-D-Ala probe is incubated with its target enzyme. The binding of the small fluorescent probe to the much larger enzyme results in a slower rotation and thus a higher fluorescence polarization signal. When a potential inhibitor is added, it competes with the fluorescent probe for binding to the enzyme's active site, leading to the displacement of the probe and a decrease in the FP signal. plos.orgresearchgate.net This method is homogenous (no separation steps required), highly sensitive, and readily adaptable to a microplate format for automated screening. researchgate.net

Another HTS approach involves coupled enzyme assays. For example, the DD-carboxypeptidase activity on (Ac)2-L-Lys-D-Ala-D-Ala releases D-alanine. This released D-alanine can be detected by a secondary enzyme system, such as D-amino acid oxidase coupled with horseradish peroxidase, which generates a fluorescent or colorimetric signal. nih.gov This type of assay can be used to screen for inhibitors that block the enzymatic activity rather than just binding to the active site.

Table 2: High-Throughput Screening Methodologies for (Ac)2-L-Lys-D-Ala-D-Ala Interactions

HTS MethodologyPrincipleAdvantages
Fluorescence Polarization (FP) A fluorescently labeled (Ac)2-L-Lys-D-Ala-D-Ala probe binds to the target enzyme, causing an increase in polarization. Inhibitors displace the probe, leading to a decrease in polarization.- Homogeneous assay format.- High sensitivity and robustness.- Suitable for large-scale automation.
Coupled Enzyme Assays The release of D-alanine from (Ac)2-L-Lys-D-Ala-D-Ala by the target enzyme is detected by a secondary enzyme system that produces a measurable signal.- Measures enzymatic activity directly.- Can be adapted for colorimetric or fluorometric readouts.
Activity-Based Protein Profiling (ABPP)-based HTS A reactive (Ac)2-L-Lys-D-Ala-D-Ala probe with a fluorescent tag is used to label the active enzyme. Inhibitors compete for binding and reduce the fluorescent signal.- Directly measures target engagement in a complex mixture.- Can be used to screen for both covalent and non-covalent inhibitors.

Exploration of (Ac)2-L-Lys-D-Ala-D-Ala in Synthetic Biology Contexts

Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers exciting new avenues for the application of (Ac)2-L-Lys-D-Ala-D-Ala. As a fundamental building block of the bacterial cell wall, this peptide can be used to engineer and probe synthetic biological systems in novel ways.

One area of exploration is the construction of artificial cells . By incorporating (Ac)2-L-Lys-D-Ala-D-Ala and other peptidoglycan precursors into lipid vesicles containing the necessary enzymes, it may be possible to create synthetic cells with a protective, bacteria-like cell wall. nih.govmbl.edu This would not only provide a powerful model system for studying the fundamental principles of cell wall biosynthesis but could also lead to the development of robust and environmentally-resistant artificial cells for various biotechnological applications.

(Ac)2-L-Lys-D-Ala-D-Ala could also be used in the design of synthetic gene circuits and bacterial communication systems . For example, a synthetic circuit could be designed where the expression of a reporter gene is controlled by the presence of (Ac)2-L-Lys-D-Ala-D-Ala or its breakdown products. This could be used to create biosensors that detect bacterial cell wall turnover or the activity of specific enzymes. Furthermore, engineered bacteria could be designed to release (Ac)2-L-Lys-D-Ala-D-Ala as a signaling molecule to communicate with other bacteria in a synthetic consortium, enabling programmed population-level behaviors. frontiersin.orgnih.gov

Finally, the metabolic pathways that produce and utilize D-amino acids and peptides like (Ac)2-L-Lys-D-Ala-D-Ala can be engineered in chassis organisms like E. coli or yeast. nih.govresearchgate.net This could lead to the production of novel biomaterials with customized properties or the development of engineered probiotics that can modulate the host immune system through the controlled presentation of specific peptidoglycan fragments. nih.gov

Q & A

Q. What are the established methodologies for synthesizing (Ac)₂-L-Lys-D-Ala-D-Ala, and how can researchers optimize reaction yields?

Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Amino acid coupling : Use DIC/HOBt or HATU as coupling reagents to minimize racemization.
  • Acetylation : Introduce acetyl groups using acetic anhydride in DMF.
  • Purification : Employ reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 min) to achieve ≥95% purity .
    Optimization strategies:
  • Monitor reaction progress via LC-MS to identify incomplete coupling steps.
  • Adjust solvent polarity (e.g., DCM vs. DMF) to improve solubility of intermediates.

Q. How can researchers validate the structural integrity of (Ac)₂-L-Lys-D-Ala-D-Ala post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm stereochemistry (e.g., D-Ala vs. L-Ala) via ¹H-¹³C HSQC and NOESY spectra.
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS: expected [M+H]⁺ = 355.2 g/mol).
  • Circular dichroism (CD) : Assess secondary structure in aqueous buffers to detect misfolding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of (Ac)₂-L-Lys-D-Ala-D-Ala for bacterial penicillin-binding proteins (PBPs)?

Contradictions often arise from:

  • Experimental conditions : Variations in buffer pH (e.g., 6.5 vs. 7.4) or ionic strength alter electrostatic interactions. Standardize assays using Tris-HCl (50 mM, pH 7.0) with 100 mM NaCl.
  • PBP isoforms : Use X-ray crystallography to compare binding pockets of PBP2 (Staphylococcus aureus) vs. PBP3 (Escherichia coli).
  • Data normalization : Apply surface plasmon resonance (SPR) with reference-subtracted baselines to minimize nonspecific binding artifacts .

Q. What advanced techniques are suitable for studying the environmental fate of (Ac)₂-L-Lys-D-Ala-D-Ala in aquatic systems?

Design a tiered approach:

Abiotic stability : Expose the compound to UV light (λ = 254 nm) and measure degradation via HPLC.

Biotic transformation : Use LC-QTOF-MS to identify metabolites in microbial consortia (e.g., activated sludge).

Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48-hr LC₅₀) and compare results to baseline peptides .

Experimental Design & Data Interpretation

Q. How should researchers design dose-response studies to evaluate (Ac)₂-L-Lys-D-Ala-D-Ala’s antimicrobial activity?

Adopt a pre-test/post-test control group design :

  • Test groups : Vary peptide concentrations (0.1–100 µM) in Mueller-Hinton broth.
  • Controls : Include D-Ala-D-Ala (substrate analog) and vancomycin (positive control).
  • Endpoint analysis : Use OD₆₀₀ for bacterial growth inhibition and CFU counts for bactericidal effects.
  • Statistical rigor : Apply ANOVA with Tukey’s post hoc test (p < 0.05) and report effect sizes .

Q. How can conflicting data on peptide stability in serum be reconciled?

Potential factors:

  • Serum source : Human vs. fetal bovine serum differ in protease content. Pre-treat serum with heat (56°C, 30 min) to inactivate complement proteins.
  • Incubation time : Short-term (≤2 hr) vs. long-term (≥24 hr) studies yield divergent half-lives. Use MALDI-TOF to track degradation kinetics.
  • Data normalization : Express stability as % intact peptide relative to a protease inhibitor-spiked control .

Integration with Theoretical Frameworks

Q. How does the “central dogma” of bacterial cell wall biosynthesis inform mechanistic studies of (Ac)₂-L-Lys-D-Ala-D-Ala?

The peptide mimics the natural D-Ala-D-Ala terminus of lipid II, competitively inhibiting transpeptidation. Link experiments to:

  • Enzyme kinetics : Determine Kₐ (substrate affinity) and Kᵢ (inhibitor constant) for PBPs.
  • Molecular dynamics (MD) simulations : Model hydrogen bonding between (Ac)₂-L-Lys and PBP active sites (e.g., S. aureus PBP2a).
  • Theoretical validation : Compare MD results with empirical IC₅₀ values to refine binding models .

Q. What theoretical models explain the peptide’s resistance to hydrolysis by bacterial β-lactamases?

Propose a steric hindrance model :

  • The acetylated lysine side chain blocks β-lactamase access to the scissile bond.
  • Validate via:
    • Cryo-EM : Visualize peptide-enzyme complexes.
    • Mutagenesis : Engineer β-lactamases with expanded active sites (e.g., TEM-1 G238S mutant) and test hydrolysis rates .

Data Presentation & Reproducibility

Q. What metadata should accompany HPLC purity data for (Ac)₂-L-Lys-D-Ala-D-Ala?

Include:

  • Column specifications : C18, 5 µm, 250 × 4.6 mm.
  • Mobile phase : Gradient details (e.g., 0.1% TFA in H₂O/acetonitrile).
  • Detection : UV absorbance at 214 nm.
  • Calibration : Retention time vs. a certified reference standard .

Q. How can researchers enhance reproducibility in peptide bioactivity assays?

Follow FAIR principles :

  • Documentation : Publish raw SPR sensorgrams and NMR FID files in public repositories (e.g., Zenodo).
  • Protocol sharing : Use protocols.io for step-by-step synthesis and assay workflows.
  • Negative controls : Report data for scrambled-sequence peptides to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine
Reactant of Route 2
Reactant of Route 2
N(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.